molecular formula C9H8ClNO2 B2660203 (E)-Methyl 3-(6-chloropyridin-3-yl)acrylate CAS No. 188524-63-2

(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate

Cat. No.: B2660203
CAS No.: 188524-63-2
M. Wt: 197.62
InChI Key: CMWAMJBCWMMGCH-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate is an organic compound with the molecular formula C9H8ClNO2 It is a derivative of pyridine, featuring a chlorinated pyridine ring attached to an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(6-chloropyridin-3-yl)acrylate typically involves the reaction of 6-chloropyridine-3-carbaldehyde with methyl acrylate in the presence of a base. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylate ester to alcohols or other reduced forms.

    Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(6-chloropyridin-3-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated pyridine ring can engage in hydrogen bonding and hydrophobic interactions, while the acrylate ester can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(6-chloropyridin-3-yl)propanoate: Similar structure but lacks the double bond in the acrylate moiety.

    Ethyl 3-(6-chloropyridin-3-yl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(4-chloropyridin-3-yl)acrylate: Similar structure but with the chlorine atom in a different position on the pyridine ring.

Uniqueness

(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate is unique due to its specific substitution pattern and the presence of both a chlorinated pyridine ring and an acrylate ester

Properties

IUPAC Name

methyl (E)-3-(6-chloropyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWAMJBCWMMGCH-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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